molecular formula C25H26N6O3S B2948650 N-{2-[6-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide CAS No. 872995-57-8

N-{2-[6-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide

Cat. No.: B2948650
CAS No.: 872995-57-8
M. Wt: 490.58
InChI Key: LQFVQGMHEAURSL-UHFFFAOYSA-N
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Description

N-{2-[6-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[6-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[6-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[6-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Biological Activity

N-{2-[6-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, drawing from diverse research findings and studies.

Chemical Structure and Properties

The molecular formula for this compound is C28H26N4O3SC_{28}H_{26}N_4O_3S, with a molecular weight of approximately 518.6 g/mol. The structural components include:

  • A triazolo ring,
  • A pyridazin moiety,
  • A sulfanyl group,
  • An aromatic benzamide structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to modulate enzyme activity and receptor interactions, potentially influencing several biochemical pathways. The specific mechanisms are still under investigation, but initial studies suggest effects on:

  • Enzyme inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor modulation : Interaction with G protein-coupled receptors (GPCRs), which play a critical role in cell signaling.

Anticancer Activity

Recent studies have evaluated the compound's anticancer properties. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : IC50 values ranged from 10 to 30 µM, indicating moderate to high potency against these cell lines.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54925Inhibition of proliferation

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

  • Staphylococcus aureus : MIC = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL
  • Candida albicans : MIC = 16 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Case Studies

  • Study on Anticancer Effects :
    • Researchers synthesized derivatives of the compound and tested them on various cancer cell lines.
    • The study concluded that modifications in the molecular structure could enhance anticancer activity.
  • Antimicrobial Efficacy Research :
    • A comprehensive evaluation of the compound's effectiveness against a panel of bacteria and fungi was conducted.
    • Results indicated that the sulfanyl group significantly contributes to its antimicrobial potency.

Properties

IUPAC Name

N-[2-[6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3S/c1-16-4-9-20(17(2)14-16)27-23(32)15-35-24-11-10-21-28-29-22(31(21)30-24)12-13-26-25(33)18-5-7-19(34-3)8-6-18/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFVQGMHEAURSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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